molecular formula C18H15NO2S B12136476 3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione

3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12136476
M. Wt: 309.4 g/mol
InChI Key: IKZTWEDSPREIPW-LFIBNONCSA-N
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Description

3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione typically involves the condensation of appropriate aldehydes with thiazolidine-2,4-dione derivatives. One common method involves the reaction of 4-methylbenzyl chloride with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A parent compound with similar structural features.

    5-((2-chloro-6-methylquinolin-3-yl)methylene)-3-((1,3-dioxoisoindolin-2-yl)methyl)thiazolidine-2,4-dione: A derivative with enhanced biological activity.

Uniqueness

3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidine derivatives .

Properties

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

(5E)-5-benzylidene-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H15NO2S/c1-13-7-9-15(10-8-13)12-19-17(20)16(22-18(19)21)11-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b16-11+

InChI Key

IKZTWEDSPREIPW-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3)SC2=O

Origin of Product

United States

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